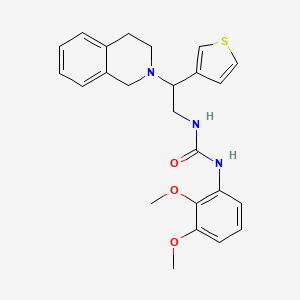
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that combines structural motifs of isoquinoline, thiophene, and phenylurea
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step reactions:
Preparation of the isoquinolinyl moiety: : Starting with a suitable isoquinoline precursor, the compound undergoes a reduction reaction to introduce the 3,4-dihydroisoquinoline ring.
Formation of the thiophenyl ethyl linkage: : This involves the coupling of the isoquinolinyl moiety with a thiophene derivative under conditions such as Pd-catalyzed cross-coupling reactions.
Introduction of the phenylurea group: : Finally, the coupling of the intermediate with 2,3-dimethoxyphenylisocyanate forms the desired urea linkage.
Industrial Production Methods:
In an industrial setting, the production process is scaled up using continuous flow reactors that ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) are employed for cross-coupling steps, and purification typically involves recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions:
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones in the thiophene ring.
Reduction: : Reduction with reagents like lithium aluminium hydride can target the urea group.
Substitution: : Nucleophilic substitution reactions can occur on the phenyl ring, often facilitated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide in the presence of acetic acid.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Halogenated phenyl derivatives.
科学研究应用
Chemistry:
Used as a building block in the synthesis of other complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology:
Explored for its potential as a pharmacophore in drug design, especially for neurological and anti-cancer drugs.
Medicine:
Investigated for its inhibitory activity against specific enzymes related to diseases.
Possesses potential anti-inflammatory and analgesic properties.
Industry:
Utilized in the development of novel materials with unique electronic properties.
Applied in the synthesis of specialty polymers.
作用机制
The compound exerts its effects by interacting with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function. The compound's structural motifs allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, facilitating its biological activity.
相似化合物的比较
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(fur-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
If there's any specific aspect you want to dive deeper into, just let me know.
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-22-9-5-8-20(23(22)30-2)26-24(28)25-14-21(19-11-13-31-16-19)27-12-10-17-6-3-4-7-18(17)15-27/h3-9,11,13,16,21H,10,12,14-15H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQVBVOSKRNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
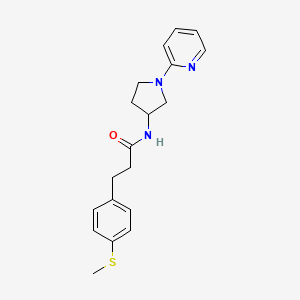
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)
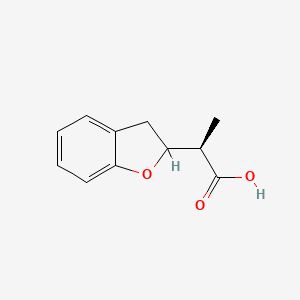
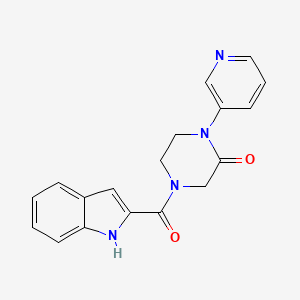
![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)
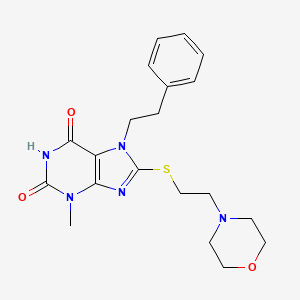
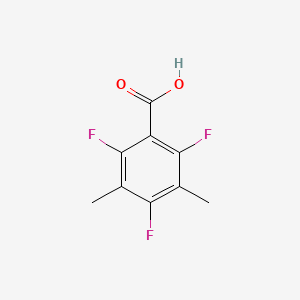
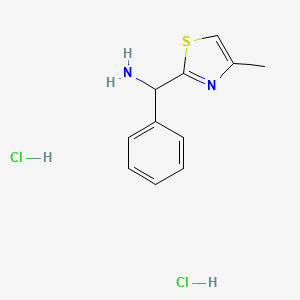
![methyl 2-[(2-methyl-4-quinolyl)thio]acetate](/img/structure/B2859019.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
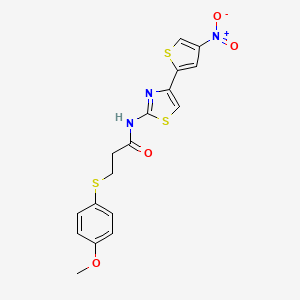
![2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B2859023.png)
